molecular formula C13H10FNO3 B6368289 5-(4-Fluoro-3-methoxycarbonylphenyl)-2-hydroxypyridine CAS No. 1111102-85-2

5-(4-Fluoro-3-methoxycarbonylphenyl)-2-hydroxypyridine

Cat. No.: B6368289
CAS No.: 1111102-85-2
M. Wt: 247.22 g/mol
InChI Key: BLJMDOHUMURGCB-UHFFFAOYSA-N
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Description

5-(4-Fluoro-3-methoxycarbonylphenyl)-2-hydroxypyridine is a chemical compound that features a pyridine ring substituted with a hydroxyl group at the 2-position and a phenyl ring substituted with a fluoro group at the 4-position and a methoxycarbonyl group at the 3-position

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-(4-Fluoro-3-methoxycarbonylphenyl)-2-hydroxypyridine can be achieved through several synthetic routes. One common method involves the Suzuki-Miyaura coupling reaction, which is a widely used technique for forming carbon-carbon bonds. This reaction typically involves the coupling of a boronic acid derivative with a halogenated pyridine in the presence of a palladium catalyst and a base .

Industrial Production Methods

In an industrial setting, the production of this compound would likely involve optimizing the Suzuki-Miyaura coupling reaction conditions to maximize yield and minimize costs. This could include the use of continuous flow reactors, which allow for better control of reaction parameters and scalability.

Chemical Reactions Analysis

Types of Reactions

5-(4-Fluoro-3-methoxycarbonylphenyl)-2-hydroxypyridine can undergo various types of chemical reactions, including:

    Oxidation: The hydroxyl group on the pyridine ring can be oxidized to form a ketone.

    Reduction: The methoxycarbonyl group can be reduced to an alcohol.

    Substitution: The fluoro group on the phenyl ring can be substituted with other nucleophiles.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are typically used.

    Substitution: Nucleophiles such as amines or thiols can be used in substitution reactions, often in the presence of a base.

Major Products Formed

    Oxidation: Formation of 5-(4-Fluoro-3-methoxycarbonylphenyl)-2-pyridone.

    Reduction: Formation of 5-(4-Fluoro-3-hydroxymethylphenyl)-2-hydroxypyridine.

    Substitution: Formation of various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

5-(4-Fluoro-3-methoxycarbonylphenyl)-2-hydroxypyridine has several scientific research applications:

    Chemistry: Used as a building block in the synthesis of more complex molecules.

    Biology: Potential use in the development of bioactive compounds.

    Medicine: Investigated for its potential as a pharmaceutical intermediate.

    Industry: Used in the development of advanced materials with specific properties.

Mechanism of Action

The mechanism of action of 5-(4-Fluoro-3-methoxycarbonylphenyl)-2-hydroxypyridine depends on its specific application. In medicinal chemistry, it may interact with biological targets such as enzymes or receptors, modulating their activity. The molecular targets and pathways involved would vary based on the specific biological context.

Comparison with Similar Compounds

Similar Compounds

  • 5-(4-Fluorophenyl)-2-hydroxypyridine
  • 5-(3-Methoxycarbonylphenyl)-2-hydroxypyridine
  • 5-(4-Fluoro-3-methylphenyl)-2-hydroxypyridine

Uniqueness

5-(4-Fluoro-3-methoxycarbonylphenyl)-2-hydroxypyridine is unique due to the combination of its functional groups, which confer specific chemical properties and reactivity. The presence of both a fluoro and a methoxycarbonyl group on the phenyl ring, along with a hydroxyl group on the pyridine ring, makes it a versatile intermediate for various synthetic applications.

Properties

IUPAC Name

methyl 2-fluoro-5-(6-oxo-1H-pyridin-3-yl)benzoate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H10FNO3/c1-18-13(17)10-6-8(2-4-11(10)14)9-3-5-12(16)15-7-9/h2-7H,1H3,(H,15,16)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BLJMDOHUMURGCB-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)C1=C(C=CC(=C1)C2=CNC(=O)C=C2)F
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H10FNO3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10683101
Record name Methyl 2-fluoro-5-(6-oxo-1,6-dihydropyridin-3-yl)benzoate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10683101
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

247.22 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1111102-85-2
Record name Methyl 2-fluoro-5-(6-oxo-1,6-dihydropyridin-3-yl)benzoate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10683101
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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